2-(2-Fluoro-5-methoxyphenoxy)acetic acid

FFA1 agonist Phenoxyacetic acid SAR ortho-Fluoro effect

2-(2-Fluoro-5-methoxyphenoxy)acetic acid (CAS 1707400-36-9) is a disubstituted phenoxyacetic acid derivative bearing a fluorine atom at the ortho position and a methoxy group at the meta position of the phenyl ring. With a molecular weight of 200.16 g/mol and the formula C9H9FO4, this compound serves as a high-purity chemical building block primarily used in pharmaceutical research and development.

Molecular Formula C9H9FO4
Molecular Weight 200.16 g/mol
Cat. No. B12083905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-5-methoxyphenoxy)acetic acid
Molecular FormulaC9H9FO4
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)OCC(=O)O
InChIInChI=1S/C9H9FO4/c1-13-6-2-3-7(10)8(4-6)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyAWORYNBZCQPXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoro-5-methoxyphenoxy)acetic acid: A Key Phenoxyacetic Acid Building Block for Pharmaceutical R&D


2-(2-Fluoro-5-methoxyphenoxy)acetic acid (CAS 1707400-36-9) is a disubstituted phenoxyacetic acid derivative bearing a fluorine atom at the ortho position and a methoxy group at the meta position of the phenyl ring . With a molecular weight of 200.16 g/mol and the formula C9H9FO4, this compound serves as a high-purity chemical building block primarily used in pharmaceutical research and development . Its structural features—specifically the ortho-fluoro substituent—have been shown to greatly increase the activity of phenoxyacetic acid series in certain biological contexts, distinguishing it from unsubstituted or singly substituted analogs [1].

Why 2-(2-Fluoro-5-methoxyphenoxy)acetic Acid Cannot Be Replaced by Generic Analogs


The specific substitution pattern of 2-(2-fluoro-5-methoxyphenoxy)acetic acid—ortho-fluoro and meta-methoxy—confers a unique combination of electronic and steric properties that cannot be replicated by generic phenoxyacetic acid analogs [1]. Published structure-activity relationship (SAR) studies on phenoxyacetic acid derivatives have demonstrated that the introduction of an ortho-fluoro substituent greatly increases biological activity in FFA1 agonist series, while the meta-methoxy group further modulates lipophilicity and receptor interactions [2]. Simply substituting this compound with 2-(2-fluorophenoxy)acetic acid, 2-(5-methoxyphenoxy)acetic acid, or the para-fluoro analog would result in a loss of the synergistic ortho-fluoro/meta-methoxy profile, potentially compromising target engagement, synthetic utility, or physicochemical properties critical for downstream applications .

Quantitative Differentiation Guide for 2-(2-Fluoro-5-methoxyphenoxy)acetic Acid Against Closest Analogs


Ortho-Fluoro Substitution Confers Superior Biological Activity in Phenoxyacetic Acid FFA1 Agonist Series

In published SAR studies on phenoxyacetic acid-based free fatty acid receptor 1 (FFA1) agonists, the introduction of an ortho-fluoro substituent greatly increased agonist activity compared to the unsubstituted parent phenoxyacetic acid scaffold [1]. This class-level finding directly supports the selection of 2-(2-fluoro-5-methoxyphenoxy)acetic acid over non-fluorinated analogs such as 2-(5-methoxyphenoxy)acetic acid or 2-phenoxyacetic acid for FFA1-targeted programs. While the specific IC50 or EC50 values for the target compound have not been published in isolation, the ortho-fluoro effect is consistently observed across multiple congeneric series within this chemical class [2].

FFA1 agonist Phenoxyacetic acid SAR ortho-Fluoro effect

Predicted Lipophilicity (LogP) Differentiation from Des-Methoxy and Des-Fluoro Analogs

Computational predictions from authoritative databases indicate that 2-(2-fluoro-5-methoxyphenoxy)acetic acid has a predicted Consensus LogP of approximately 1.48, placing it in a more drug-like lipophilicity range compared to its des-methoxy analog 2-(2-fluorophenoxy)acetic acid (Consensus LogP ~1.48, but with a lower molecular weight of 170.14 g/mol and different hydrogen-bonding capacity) . The presence of both fluoro and methoxy substituents provides a balanced lipophilic-hydrophilic profile that cannot be achieved by analogs bearing only one of these substituents, impacting membrane permeability, solubility, and ultimately, oral bioavailability predictions [1].

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Utility as a Solid-Phase Synthesis Linker Precursor Compared to Non-Fluorinated Analogs

A closely related compound, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, has been developed and validated as a novel linker for solid-phase synthesis, with the ortho-fluoro substituent enabling gel-phase 19F NMR monitoring of reaction progress [1]. The target compound, 2-(2-fluoro-5-methoxyphenoxy)acetic acid, shares the critical ortho-fluoro and meta-methoxy substitution pattern that makes 19F NMR monitoring possible, distinguishing it from non-fluorinated phenoxyacetic acid linkers that lack this analytical handle [2]. This synthetic utility is not replicated by 2-(5-methoxyphenoxy)acetic acid or 2-phenoxyacetic acid, which cannot provide fluorine-based real-time reaction monitoring.

Solid-phase synthesis 19F NMR monitoring Linker chemistry

Optimal Application Scenarios for Procuring 2-(2-Fluoro-5-methoxyphenoxy)acetic Acid


FFA1 Agonist Lead Optimization Programs Requiring Ortho-Fluoro Phenoxyacetic Acid Scaffolds

Based on class-level SAR evidence that ortho-fluoro substitution greatly increases phenoxyacetic acid series activity at FFA1 [1], 2-(2-fluoro-5-methoxyphenoxy)acetic acid is the appropriate building block choice for medicinal chemistry teams pursuing FFA1 agonist leads. The ortho-fluoro/meta-methoxy combination cannot be replicated by the simpler 2-(2-fluorophenoxy)acetic acid or 2-(5-methoxyphenoxy)acetic acid, making this compound the necessary procurement selection for maintaining SAR consistency within this chemical series [2].

Solid-Phase Synthesis Requiring 19F NMR-Compatible Linkers

The demonstrated utility of a closely related ortho-fluoro/meta-methoxy phenoxyacetic acid linker in solid-phase synthesis with gel-phase 19F NMR monitoring [1] positions 2-(2-fluoro-5-methoxyphenoxy)acetic acid as a viable linker scaffold for solid-phase peptide or small-molecule synthesis. Non-fluorinated analogs such as 2-phenoxyacetic acid or 2-(5-methoxyphenoxy)acetic acid lack the 19F NMR handle and cannot provide real-time analytical feedback during solid-phase reactions [2].

Physicochemical Property Optimization in Drug Discovery

The predicted Consensus LogP of ~1.48 combined with the balanced molecular weight (200.16 g/mol) positions 2-(2-fluoro-5-methoxyphenoxy)acetic acid in a favorable drug-like property space for oral bioavailability [1]. When medicinal chemistry programs require a phenoxyacetic acid building block with controlled lipophilicity and additional hydrogen-bonding capacity from the methoxy oxygen, this compound offers a differentiated profile compared to the des-methoxy analog 2-(2-fluorophenoxy)acetic acid [2].

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